molecular formula C10H10ClNO3 B1290670 7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride CAS No. 148502-20-9

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride

Cat. No. B1290670
CAS RN: 148502-20-9
M. Wt: 227.64 g/mol
InChI Key: MGGDDVHCXUSHOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and multi-component reactions. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one is achieved through a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Similarly, 7-amino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones are synthesized as part of a series of rigid congeners of hypotensive agents . These methods could potentially be adapted for the synthesis of "7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to the one often includes a fused ring system, which is a characteristic feature of the indeno[1,2-c]pyridazine and indeno[1,2-c]isoquinolinone frameworks . These structures are likely to influence the biological activity of the compounds, as seen in the case of the antihypertensive and antithrombotic properties of the indenopyridazinone derivatives .

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically multi-step and can include cyclization, chlorination, and amine formation. The reactivity of the amino group in the 7-position is a key feature, as it allows for further derivatization and the introduction of various substituents that can modulate the compound's biological activity . The use of basic ionic liquids as catalysts in the synthesis of related compounds suggests that similar conditions might be applicable for the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can provide some insights. These compounds often exhibit solid-state properties and can be isolated as crystalline solids. Their solubility, melting points, and stability would depend on the specific functional groups and the overall molecular structure . The presence of the amino group and the hydrochloride salt form would likely affect the compound's solubility in water and organic solvents.

properties

IUPAC Name

5-amino-5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.ClH/c11-7-3-8(12)6-2-10-9(1-5(6)7)13-4-14-10;/h1-2,7H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGDDVHCXUSHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1=O)OCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639989
Record name 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148502-20-9
Record name 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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